molecular formula C7H2F3NO B6206133 2,4,5-trifluoro-3-hydroxybenzonitrile CAS No. 1260759-28-1

2,4,5-trifluoro-3-hydroxybenzonitrile

Cat. No. B6206133
CAS RN: 1260759-28-1
M. Wt: 173.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4,5-trifluoro-3-hydroxybenzonitrile” is a chemical compound with the molecular formula C7H2F3NO . It is an important intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of “2,4,5-trifluoro-3-hydroxybenzonitrile” involves several steps. It has been used in the preparation of novel linkers in solid phase synthesis . More detailed synthesis procedures can be found in the relevant literature .


Molecular Structure Analysis

The molecular weight of “2,4,5-trifluoro-3-hydroxybenzonitrile” is 173.09 . The structure of this compound can be analyzed using various techniques such as X-ray diffraction, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy .


Physical And Chemical Properties Analysis

“2,4,5-trifluoro-3-hydroxybenzonitrile” has a density of 1.373 g/mL at 25 °C . More detailed physical and chemical properties can be found in the relevant resources .

Safety and Hazards

“2,4,5-trifluoro-3-hydroxybenzonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Future Directions

The trifluoromethyl group, which is present in “2,4,5-trifluoro-3-hydroxybenzonitrile”, is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that “2,4,5-trifluoro-3-hydroxybenzonitrile” and similar compounds could have significant potential in future pharmaceutical development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,5-trifluoro-3-hydroxybenzonitrile involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trifluorobenzonitrile", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2,4,5-trifluorobenzonitrile in a mixture of water and methanol.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes at room temperature.", "Step 3: Add hydrogen peroxide to the mixture and stir for an additional 30 minutes.", "Step 4: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain 2,4,5-trifluoro-3-hydroxybenzonitrile as a white solid." ] }

CAS RN

1260759-28-1

Molecular Formula

C7H2F3NO

Molecular Weight

173.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.